molecular formula C21H29ClN4O4 B11007125 methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate

methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate

Cat. No.: B11007125
M. Wt: 436.9 g/mol
InChI Key: IJMSJTVRCCIFSI-UHFFFAOYSA-N
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Description

Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is a synthetic compound featuring a piperidine core substituted with a glycyl-piperazine-carbonyl moiety and a 4-chlorophenyl group. The ester functional group (methyl acetate) enhances its lipophilicity, which is critical for membrane permeability in pharmacological applications. This compound is hypothesized to interact with central nervous system (CNS) receptors, particularly serotonin (5-HT) or dopamine receptors, due to structural similarities with known antipsychotic agents .

Properties

Molecular Formula

C21H29ClN4O4

Molecular Weight

436.9 g/mol

IUPAC Name

methyl 2-[1-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H29ClN4O4/c1-30-20(28)14-16-6-8-25(9-7-16)19(27)15-23-21(29)26-12-10-24(11-13-26)18-4-2-17(22)3-5-18/h2-5,16H,6-15H2,1H3,(H,23,29)

InChI Key

IJMSJTVRCCIFSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate typically involves multiple steps:

    Formation of the piperazine derivative: This step involves the reaction of 4-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazine derivative.

    Coupling with glycine: The piperazine derivative is then coupled with glycine under peptide coupling conditions to form the intermediate compound.

    Formation of the piperidine derivative: The intermediate is then reacted with a piperidine derivative to form the final product.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the coupling steps and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of receptor binding and enzyme inhibition.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is not fully understood, but it is believed to involve interaction with specific molecular targets such as receptors or enzymes. The piperazine and piperidine rings may play a key role in binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a piperazine-piperidine scaffold with analogs such as 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0). Key differences include:

  • Substituent on Piperazine: The target compound has a 4-chlorophenyl group, whereas the analog in features a fluorenylmethoxycarbonyl (Fmoc) group.
  • Functional Groups : The methyl ester in the target compound contrasts with the free carboxylic acid in the analog, altering solubility and metabolic stability.
Table 1: Structural and Physicochemical Comparison
Parameter Target Compound 2-[4-(Fmoc-piperazin-1-yl)]acetic Acid
Molecular Weight (g/mol) ~475 (estimated) 406.43
Key Substituent 4-Chlorophenyl Fmoc
Solubility Moderate (ester enhances lipophilicity) Low (carboxylic acid increases polarity)
Likely Pharmacological Target CNS receptors (e.g., 5-HT, dopamine) Peptide synthesis (Fmoc is a protecting group)

Pharmacological and Analytical Comparisons

Receptor Affinity

While direct binding data for the target compound is unavailable, structurally related piperazine derivatives (e.g., aripiprazole, trazodone) exhibit affinity for 5-HT1A and D2 receptors. The 4-chlorophenyl group may enhance receptor binding compared to bulkier substituents like Fmoc, which are typically used in synthetic intermediates rather than active pharmaceuticals .

Analytical Methods

and highlight HPLC and physicochemical identification techniques (e.g., melting point, IR spectroscopy) as standard methods for analyzing such compounds. For example:

  • HPLC : Used to quantify purity and stability; retention times would differ between the target compound and its analogs due to substituent-driven polarity changes .
  • IR Spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) in the target compound contrasts with the carboxylic acid stretch (~1700 cm⁻¹) in analogs like 2-[4-(Fmoc-piperazin-1-yl)]acetic acid .

Biological Activity

Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a piperazine moiety, and a chlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds containing piperazine and piperidine rings are often investigated for their antidepressant properties. Studies show that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Activity : The antibacterial properties of related compounds have been documented, with some exhibiting moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Certain derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT) and dopamine receptors (D2). This interaction can lead to altered neurotransmitter levels, contributing to its antidepressant effects.
  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as acetylcholinesterase, the compound can enhance cholinergic signaling in the brain, which is beneficial for cognitive function.
  • Antimicrobial Mechanisms : The antibacterial effects may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of piperidine derivatives found that modifications in the structure significantly influenced their efficacy. The compound demonstrated a notable decrease in depressive-like behaviors in animal models when administered at specific dosages.

Case Study 2: Antimicrobial Efficacy

A series of synthesized compounds similar to this compound were tested against various bacterial strains. Results indicated strong inhibitory activity against Staphylococcus aureus and moderate activity against Escherichia coli, suggesting potential for development as antimicrobial agents .

Comparative Biological Activity Table

CompoundAntidepressant ActivityAntimicrobial ActivityAcetylcholinesterase Inhibition
This compoundModerateStrong against S. aureusSignificant
Related Piperidine Derivative AHighModerate against E. coliModerate
Related Piperazine Derivative BLowStrong against B. subtilisHigh

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